16-Oxoandrostenediol
Overview
Description
16-Oxoandrostenediol is a naturally occurring androgenic steroid hormone generated by the adrenal glands. It has been identified in the urine of newborn infants and is known to be suppressed by dexamethasone. The levels of this hormone are almost absent by five months of age . The compound has the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxoandrostenediol typically involves the oxidation of androstenediol. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the 16-position to form the ketone group . Another method involves the use of pyridinium chlorochromate (PCC) in dichloromethane, which also facilitates the oxidation at the 16-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
16-Oxoandrostenediol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to ketones.
Reduction: Reduction reactions can convert the ketone group back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of additional ketone groups.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-Oxoandrostenediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in the development and maintenance of masculine characteristics in vertebrates.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and other endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
16-Oxoandrostenediol exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate the expression of specific genes. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements in the DNA, leading to the transcription of target genes. This process ultimately results in the development and maintenance of masculine characteristics .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: A precursor in the biosynthesis of testosterone, differing by the absence of the ketone group at the 16-position.
Androstenedione: Another precursor in testosterone biosynthesis, differing by the presence of a ketone group at the 4-position instead of the 16-position.
Testosterone: The primary male sex hormone, differing by the presence of a hydroxyl group at the 17-position and a ketone group at the 3-position.
Uniqueness
16-Oxoandrostenediol is unique due to its specific oxidation state at the 16-position, which imparts distinct biological and chemical properties compared to its analogs. This unique structure allows it to serve specific roles in scientific research and industrial applications .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRBLZKRYPEVIK-PEMPUTJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315108 | |
Record name | 16-Oxoandrostenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-66-6 | |
Record name | 16-Oxoandrostenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta,17beta-Dihydroxyandrost-5-en-16-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Oxoandrostenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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